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Compound of Interest

Compound Name: Methyl 2-chloro-4-ethoxybenzoate

CAS No.: 1368274-55-8

Cat. No.: B6357868

Get Quote

Application Note: Strategic Utilization of Methyl 2-chloro-4-ethoxybenzoate in Small Molecule

Drug Discovery

Abstract
Methyl 2-chloro-4-ethoxybenzoate is a specialized benzoate ester serving as a critical

building block in the synthesis of metabolic disease therapeutics, specifically Peroxisome

Proliferator-Activated Receptor (PPAR) agonists. Its unique substitution pattern—combining an

ortho-chlorine atom for conformational restriction and a para-ethoxy group for lipophilic

interaction—makes it a privileged scaffold in medicinal chemistry. This guide provides validated

protocols for its synthesis, hydrolysis, and downstream application in generating benzamide-

based pharmacophores, supported by structural activity relationship (SAR) insights.

Introduction: The Medicinal Chemistry Significance
In modern drug design, the 2-chloro-4-alkoxybenzoate motif is more than a passive structural

element; it is a "molecular hinge" that dictates ligand-receptor binding geometry.
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The Ortho-Chloro Effect: The chlorine atom at the 2-position creates steric bulk that forces

the carbonyl group out of coplanarity with the phenyl ring. This "twisted" conformation is

often required to fit into the hydrophobic pockets of nuclear receptors like PPAR

/

or specific kinase domains.

The Para-Ethoxy Handle: The ethoxy group at the 4-position extends the molecule's

lipophilic reach while providing a weak hydrogen bond acceptor oxygen. Variations here

(e.g., isopropoxy vs. ethoxy) allow fine-tuning of metabolic stability and potency.

Primary Pharmaceutical Applications:

PPAR Agonists: Intermediates for glitazar-class drugs used in Type 2 Diabetes and

dyslipidemia management (e.g., analogs described in Patent EP1452521A1).

Prokinetic Agents: Structural analogs to benzamide-based gastrointestinal motility drugs

(e.g., Mosapride/Cisapride derivatives).

Kinase Inhibitors: Precursor for heterocycle formation (e.g., quinazolinones) via cyclization

with amidines.

Chemical Profile & Stability
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Property Specification

Chemical Name Methyl 2-chloro-4-ethoxybenzoate

CAS Number 1368274-55-8

Molecular Formula

C

H

ClO

Molecular Weight 214.65 g/mol

Physical State
White to off-white solid (low melting) or viscous

oil

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

Water

Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Experimental Protocols
Protocol A: Synthesis of Methyl 2-chloro-4-
ethoxybenzoate
Objective: High-yield synthesis from the commercially available Methyl 2-chloro-4-

hydroxybenzoate via O-alkylation.

Reagents:

Methyl 2-chloro-4-hydroxybenzoate (1.0 eq)

Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

Potassium Carbonate (K

CO

, anhydrous, 2.0 eq)
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Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with Methyl 2-chloro-4-hydroxybenzoate (10 g, 53.6

mmol) and anhydrous DMF (100 mL).

Base Addition: Add K

CO

(14.8 g, 107.2 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate
deprotonation of the phenol.

Scientist's Note: The color may shift to yellow/orange, indicating phenoxide formation.

Alkylation: Add Ethyl Iodide (5.1 mL, 64.3 mmol) dropwise via syringe.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or

HPLC. The starting phenol (lower R

) should disappear.

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to

precipitate the product or extract with Ethyl Acetate (3 x 100 mL).

Purification: Wash the organic layer with water (2x) and brine (1x). Dry over Na

SO

, filter, and concentrate in vacuo.

Yield Expectation: 90–95% (Pale yellow oil/solid).

Protocol B: Activation via Hydrolysis to 2-Chloro-4-
ethoxybenzoic Acid
Objective: Converting the ester intermediate into the active carboxylic acid for amide coupling.

Reagents:
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Methyl 2-chloro-4-ethoxybenzoate (from Protocol A)[2]

Lithium Hydroxide (LiOH·H

O, 3.0 eq)

Solvent: THF:Water:MeOH (3:1:1 ratio)

Step-by-Step Methodology:

Dissolution: Dissolve the ester (10 g, 46.6 mmol) in THF (60 mL) and MeOH (20 mL).

Saponification: Add a solution of LiOH·H

O (5.87 g, 140 mmol) in Water (20 mL).

Reaction: Stir vigorously at room temperature for 3–12 hours.

Mechanism: The nucleophilic hydroxide attacks the ester carbonyl. The 2-Cl substituent

may slightly retard the rate due to steric hindrance compared to unsubstituted benzoates.

Acidification: Concentrate to remove THF/MeOH. Acidify the remaining aqueous phase to pH

~2 using 1M HCl.

Isolation: The free acid will precipitate as a white solid. Filter, wash with cold water, and dry

under vacuum at 45°C.

Validation: Check melting point (Literature for similar acids ~130–140°C) and

H NMR (Loss of methyl ester singlet at ~3.9 ppm).

Protocol C: Downstream Application – Benzamide
Library Synthesis
Objective: Coupling the acid to a benzylic amine to generate a PPAR agonist pharmacophore

(based on EP1452521A1).

Reagents:
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2-Chloro-4-ethoxybenzoic acid (1.0 eq)

Amine Partner (e.g., Benzylamine derivative, 1.1 eq)

Coupling Agent: HATU (1.2 eq)

Base: DIPEA (3.0 eq)

Solvent: DMF[1][3]

Step-by-Step Methodology:

Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU

(1.2 mmol). Stir for 10 minutes to form the activated ester.

Coupling: Add the amine partner (1.1 mmol).

Completion: Stir at room temperature for 2–4 hours.

Purification: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), saturated

NaHCO

, and brine. Purify via flash column chromatography.

Visualization: Synthetic Workflow & Logic
The following diagram illustrates the synthetic pathway from the raw material to the active

pharmaceutical ingredient (API) scaffold, highlighting critical decision points.
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Structural Optimization (SAR)
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Figure 1: Synthetic workflow transforming the hydroxybenzoate precursor into the bioactive

benzamide scaffold via the Methyl 2-chloro-4-ethoxybenzoate intermediate.

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action

Incomplete O-Alkylation

Moisture in solvent; K

CO

particle size too large.

Use anhydrous DMF; grind K

CO

to fine powder; add catalytic

KI.

Hydrolysis Stalls
Steric hindrance from 2-Cl

group.

Increase temperature to 50°C;

switch to stronger base

(NaOH) if sensitive groups

allow.

Low Yield in Coupling

Acid chloride formation failed

(if using SOCl

).

Use HATU/EDC protocols

(Protocol C) instead of acid

chlorides to avoid side

reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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